2-Carbomethoxy-3-tropinone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Carbomethoxy-3-tropinone can be synthesized from 1,3-acetonedicarboxylate anhydride through a series of reactions . The process involves methanolysis followed by reaction with methylamine and succinaldehyde . Another method involves the reaction of tropinone with dimethyl carbonate .
Industrial Production Methods: In industrial settings, this compound is produced by reacting an aqueous solution of the compound’s bitartrate with sodium amalgam and an acid that forms a highly soluble sodium salt . This method is efficient for large-scale production and involves continuous supply and regeneration of sodium amalgam .
Chemical Reactions Analysis
Types of Reactions: 2-Carbomethoxy-3-tropinone undergoes various chemical reactions, including:
Reduction: The reduction of this compound to methylecgonine, which is a key step in the synthesis of cocaine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Reduction: Sodium amalgam is commonly used as a reducing agent.
Substitution: Dimethyl carbonate is used in substitution reactions with tropinone.
Major Products:
Scientific Research Applications
2-Carbomethoxy-3-tropinone is extensively used in scientific research, particularly in the synthesis of cocaine analogues . Its applications include:
Chemistry: It serves as a precursor in the synthesis of various tropane alkaloids.
Biology: Used in studies related to the biosynthesis of tropane alkaloids.
Medicine: Research on its derivatives has potential implications in developing new pharmacological agents.
Industry: Utilized in the production of intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Carbomethoxy-3-tropinone involves its role as an intermediate in the biosynthesis of cocaine . It undergoes reduction to form methylecgonine, which is then benzoylated to yield cocaine . The molecular targets and pathways involved include the enzymes responsible for the reduction and benzoylation steps .
Comparison with Similar Compounds
2-Carbomethoxy-3-tropinone is unique due to its role in the synthesis of cocaine. Similar compounds include:
Tropinone: A precursor in the synthesis of this compound.
Methylecgonine: A product formed from the reduction of this compound.
Dimethyl carbonate: Used in the synthesis of this compound from tropinone.
These compounds share structural similarities but differ in their specific roles and applications in chemical synthesis.
Properties
IUPAC Name |
methyl (1S,5R)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-7,9H,3-5H2,1-2H3/t6-,7+,9?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEMSGQRTGSYOG-CSTAXXSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(=O)C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1C(C(=O)C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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